3-[3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide
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Overview
Description
3-[3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide is a complex organic compound that belongs to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide typically involves multiple steps, including the formation of the pyrrolopyridine core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 3-methoxybenzoyl chloride and 1H-pyrrolo[2,3-b]pyridine can be reacted in the presence of a base to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-[3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential therapeutic agent, particularly as an FGFR inhibitor for cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. By binding to these receptors, the compound prevents their activation and subsequent signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition can lead to reduced tumor growth and proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine
- 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide
Uniqueness
3-[3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzoyl group enhances its binding affinity to FGFRs, making it a potent inhibitor compared to other similar compounds .
Properties
CAS No. |
858118-47-5 |
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Molecular Formula |
C22H17N3O3 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-[3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide |
InChI |
InChI=1S/C22H17N3O3/c1-28-17-7-3-5-14(9-17)20(26)19-12-25-22-18(19)10-16(11-24-22)13-4-2-6-15(8-13)21(23)27/h2-12H,1H3,(H2,23,27)(H,24,25) |
InChI Key |
IBTQKRPAUBDVOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC(=CC=C4)C(=O)N |
Origin of Product |
United States |
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